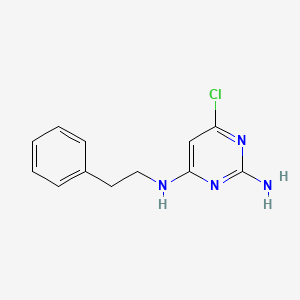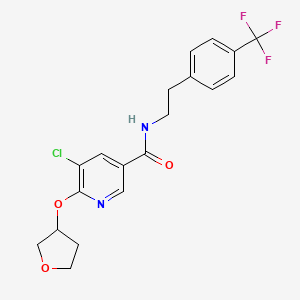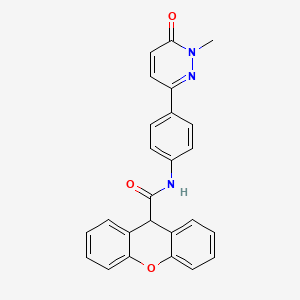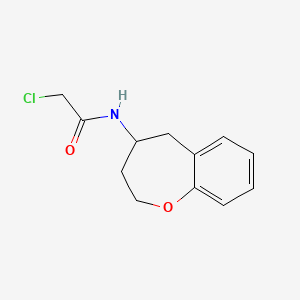
N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine
Vue d'ensemble
Description
N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine, also known as CGS 15943, is a potent and selective antagonist of adenosine receptors. It was first synthesized in 1986 by Müller and Jacobson and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine 15943 acts as a competitive antagonist at adenosine receptors, binding to the same site as adenosine and preventing its activation of the receptor. This results in a decrease in the downstream signaling pathways that are activated by adenosine, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound 15943 has been shown to have a number of effects on various biological systems. It has been found to increase locomotor activity in rats, suggesting a potential role in the treatment of movement disorders such as Parkinson's disease. It has also been shown to reduce inflammation in models of arthritis and to protect against ischemic injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine 15943 in laboratory experiments is its high potency and selectivity for adenosine receptors. This allows for precise manipulation of adenosine signaling without affecting other signaling pathways. However, one limitation of this compound 15943 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Orientations Futures
There are several potential future directions for research on N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine 15943. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its potential use as an anti-inflammatory agent in conditions such as arthritis and asthma. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound 15943 in order to optimize its use in both preclinical and clinical settings.
Applications De Recherche Scientifique
N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine 15943 has been used in numerous scientific studies to investigate the role of adenosine receptors in various biological processes. It has been shown to block the actions of adenosine on both A1 and A2A receptors, which are involved in regulating neurotransmitter release, vascular tone, and immune function.
Propriétés
IUPAC Name |
6-chloro-4-N-(2-phenylethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-10-8-11(17-12(14)16-10)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBIYKWCXMWSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)


![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)
![1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2619388.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2619389.png)

![6-Cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2619394.png)
![5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619396.png)


![6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2619399.png)

![Tetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-3(3aH)-one 1,1-dioxide](/img/structure/B2619403.png)